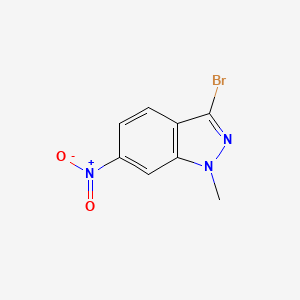

3-Bromo-1-methyl-6-nitro-1H-indazole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1-methyl-6-nitroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-7-4-5(12(13)14)2-3-6(7)8(9)10-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRDKEHXTGDEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502511 | |

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74209-32-8 | |

| Record name | 3-Bromo-1-methyl-6-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 3 Bromo 1 Methyl 6 Nitro 1h Indazole and Its Precursors/derivatives

Established Synthetic Pathways to the Indazole Core with Relevant Substitution Patterns

The construction of the indazole core is a well-established field in heterocyclic chemistry, with numerous methods available for the synthesis of substituted derivatives. organic-chemistry.orgnih.gov A common and versatile approach involves the [3+2] cycloaddition of arynes with hydrazones. organic-chemistry.orgacs.org This method allows for the formation of 1,3-disubstituted indazoles under mild conditions. acs.org Alternative strategies include the silver(I)-mediated intramolecular oxidative C-H bond amination, which is particularly effective for synthesizing a variety of 3-substituted indazoles. nih.gov For the specific substitution pattern of the target molecule, a plausible starting point would be the synthesis of a 6-nitro-1H-indazole precursor, which can then be further functionalized.

Regioselective Functionalization Strategies for Indazoles at Key Positions (C3, N1, C6)

The precise installation of substituents at the C3, N1, and C6 positions of the indazole ring is crucial for the synthesis of 3-bromo-1-methyl-6-nitro-1H-indazole. The regioselectivity of these transformations is governed by the electronic nature of the indazole core and the reaction conditions employed.

Regioselective N1-Alkylation Approaches and Control Mechanisms for 1-Methyl Substitution

The alkylation of indazoles can occur at either the N1 or N2 position, and achieving regioselectivity is a significant synthetic challenge. nih.govresearchgate.net Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is often the kinetic product. connectjournals.com The choice of base, solvent, and alkylating agent plays a critical role in directing the outcome of the reaction. nih.gov For the synthesis of 1-methyl-substituted indazoles, sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be an effective system for achieving high N1 selectivity, particularly with electron-deficient indazoles. nih.govbeilstein-journals.org The use of cesium carbonate has also been reported to favor N1-alkylation. beilstein-journals.org

Table 1: Conditions for Regioselective N1-Alkylation of Substituted Indazoles

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) | Reference |

| 3-Nitro-1H-indazole | Pentyl bromide | NaH / THF | >99:1 | 89 | nih.gov |

| 3-Carboxymethyl-1H-indazole | Pentyl bromide | NaH / THF | >99:1 | 95 | nih.gov |

| 5-Bromo-1H-indazole-3-carboxylate | Methyl iodide | Cs₂CO₃ / DMF | - | >90 | beilstein-journals.org |

Methodologies for the Introduction of Bromine at C3

The C3 position of the indazole ring is susceptible to electrophilic substitution. chim.it Bromination at this position can be achieved using various brominating agents. A highly efficient method involves the use of N-bromosuccinimide (NBS) in solvents such as acetonitrile (B52724) or dichloromethane. chim.it Another effective protocol utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound-assisted conditions, which allows for rapid and site-specific bromination at C3. nih.gov This method is compatible with a wide range of functionalized indazoles, including those with electron-withdrawing groups. nih.gov

Table 2: Reagents for C3-Bromination of Indazoles

| Brominating Agent | Solvent | Conditions | Yield (%) | Reference |

| N-Bromosuccinimide (NBS) | Acetonitrile | Reflux | High | chim.it |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol | Ultrasound, 30 min | up to 93 | nih.gov |

| Bromine | Acetic Acid | - | Moderate | nih.gov |

Strategies for Nitration at C6 and Considerations for Positional Isomerism

The nitration of the indazole ring is a key step in introducing the nitro group at the C6 position. The regioselectivity of this electrophilic aromatic substitution is influenced by the existing substituents on the ring. For a 1-methyl-1H-indazole, the directing effects of the fused pyrazole (B372694) ring and the methyl group at N1 will influence the position of nitration. While direct nitration of 1H-indazole can lead to a mixture of isomers, specific conditions can favor the formation of the 6-nitro derivative. nih.govliskonchem.com The use of a mixed acid system of nitric acid and sulfuric acid at controlled low temperatures is a common method for the nitration of aromatic compounds and can be applied to indazole derivatives. liskonchem.com

Direct and Indirect Synthetic Routes to this compound

The synthesis of this compound can be approached through either a direct, sequential functionalization of the indazole core or via an indirect route involving the construction of the ring from appropriately substituted precursors.

A plausible and efficient synthetic pathway involves a three-step sequence starting from 6-nitro-1H-indazole:

N1-Methylation: Regioselective methylation of 6-nitro-1H-indazole at the N1 position using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a suitable base like potassium hydroxide (B78521) or sodium hydride to yield 1-methyl-6-nitro-1H-indazole. researchgate.net The reaction of 6-nitro-1H-indazole with dimethyl sulfate in the presence of potassium hydroxide has been reported to yield a mixture of 1-methyl-6-nitro-1H-indazole and 2-methyl-6-nitro-2H-indazole. researchgate.net

C3-Bromination: Subsequent bromination of 1-methyl-6-nitro-1H-indazole at the C3 position. Given the electron-withdrawing nature of the nitro group, the C3 position is activated for electrophilic substitution. Reagents like N-bromosuccinimide (NBS) or DBDMH would be suitable for this transformation. chim.itnih.gov

An alternative indirect route could involve the cyclization of a pre-functionalized precursor, such as a substituted o-azidobenzaldehyde, although this is often a more complex approach.

Derivatization and Further Functionalization of this compound for Novel Scaffold Generation

The this compound molecule is a valuable building block for the synthesis of more complex molecular architectures due to the presence of two key functional groups amenable to further transformations.

The bromine atom at the C3 position is particularly useful for transition metal-catalyzed cross-coupling reactions. nih.gov This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling of the C3-bromoindazole with boronic acids or esters provides a powerful method for the formation of C-C bonds, leading to the synthesis of 3-aryl or 3-heteroaryl-1-methyl-6-nitro-1H-indazoles.

Buchwald-Hartwig Amination: The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the C3-bromoindazole with a variety of primary and secondary amines. nih.govlibretexts.org This is a valuable tool for the synthesis of 3-aminoindazole derivatives, which are common motifs in pharmacologically active compounds. nih.gov

The nitro group at the C6 position can also be readily transformed into other functional groups.

Reduction to an Amine: The nitro group can be reduced to an amino group using various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. The resulting 6-amino-3-bromo-1-methyl-1H-indazole can then be further functionalized, for example, through acylation, sulfonylation, or diazotization followed by substitution.

These derivatization strategies highlight the utility of this compound as a versatile platform for the generation of diverse chemical libraries for drug discovery and materials science applications.

Computational Chemistry and in Silico Modeling Studies on 3 Bromo 1 Methyl 6 Nitro 1h Indazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in predicting the electronic structure and reactivity of molecules like 3-bromo-1-methyl-6-nitro-1H-indazole. DFT methods provide a balance between computational cost and accuracy, making them well-suited for studying relatively large organic molecules. These calculations can determine various molecular properties, including optimized geometry, electronic energies, and the distribution of electron density, which are fundamental to understanding the molecule's stability and chemical behavior.

Analysis of Frontier Molecular Orbitals and Molecular Electrostatic Potential Surfaces

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For nitroaromatic compounds, the nitro group typically lowers the energy of the LUMO, enhancing the molecule's electrophilic character.

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution on a molecule. These surfaces are mapped with electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a molecule like this compound, the nitro group is expected to create a strongly electron-deficient (positive potential) region, while the nitrogen atoms of the indazole ring may represent areas of higher electron density (negative potential). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, which are critical in biological systems.

| Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 5-Nitro-1H-indazole | -7.25 | -2.89 | 4.36 | 5.12 |

| 6-Nitro-1H-indazole | -7.31 | -2.95 | 4.36 | 6.45 |

| 3-Bromo-1H-indazole | -6.88 | -1.54 | 5.34 | 2.78 |

Computational Investigation of Reaction Mechanisms and Regioselectivity

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving indazole derivatives. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby determining the most favorable reaction pathway. For substituted indazoles, a key aspect of their reactivity is regioselectivity, particularly in reactions such as N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and the site of substitution can be influenced by both electronic and steric factors.

Computational studies on the alkylation of substituted indazoles have shown that the regioselectivity can be predicted by analyzing the relative energies of the possible products and the activation energies of the corresponding transition states. The nature and position of substituents on the indazole ring can significantly influence the charge distribution and steric hindrance, thereby directing the incoming electrophile to either N1 or N2. For instance, electron-withdrawing groups can affect the nucleophilicity of the nitrogen atoms differently, leading to a preference for one isomer over the other.

Molecular Docking Studies for Ligand-Target Interaction Prediction and Binding Affinity Assessment

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. For indazole derivatives, which are known to exhibit a wide range of biological activities, molecular docking can identify potential protein targets and predict the binding affinity of the compounds.

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding energy for different conformations and orientations. The results of docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the ligand-protein complex. For this compound and its analogues, docking studies can help in identifying the specific amino acid residues that interact with the different functional groups of the molecule, such as the nitro group, the bromine atom, and the indazole core.

| Analogue | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 5-Nitroindazole (B105863) Derivative | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| 6-Nitroindazole (B21905) Derivative | -8.2 | Leu132, Val84 | Hydrophobic Interaction |

| 3-Bromoindazole Derivative | -7.9 | Phe185 | π-π Stacking |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are based on the principle that the activity or property of a molecule is a function of its molecular descriptors, which are numerical representations of its chemical structure.

For a series of indazole analogues, QSAR models can be developed to predict their biological activity, such as their inhibitory potency against a specific enzyme. The molecular descriptors used in these models can be of various types, including electronic, steric, hydrophobic, and topological descriptors. Once a statistically significant QSAR model is established, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. QSPR models can similarly be used to predict important physicochemical properties like solubility, lipophilicity, and melting point.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for the atoms in the system. These simulations can be used to study the conformational flexibility of molecules like this compound and to assess the stability of ligand-receptor complexes obtained from molecular docking.

By simulating the behavior of the molecule or the complex over time, MD can reveal important information about its dynamic properties, such as the accessible conformations, the flexibility of different parts of the molecule, and the strength and persistence of intermolecular interactions. For a ligand-protein complex, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scoring functions used in molecular docking. These simulations can also provide insights into the mechanism of ligand binding and unbinding.

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling and Pharmacokinetic Property Prediction

In silico ADMET profiling is a crucial component of modern drug discovery, as it allows for the early assessment of the pharmacokinetic and toxicological properties of drug candidates. Various computational models and software tools are available to predict a wide range of ADMET properties, including oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

For this compound and its analogues, in silico ADMET prediction can help in identifying potential liabilities that could lead to failure in later stages of drug development. For example, the presence of a nitro group can sometimes be associated with mutagenicity, and computational models can be used to assess this risk. Similarly, predictions of properties like solubility and permeability can provide an early indication of the compound's potential for oral absorption. This information is invaluable for prioritizing compounds for further experimental testing and for guiding the optimization of their ADMET properties.

| Property | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| Ames Mutagenicity | Potential risk |

| LogP (Lipophilicity) | 2.5 |

Pharmacological and Biological Research Applications of Indazole Derivatives, with Specific Relevance to the Molecular Design of 3 Bromo 1 Methyl 6 Nitro 1h Indazole

Anticancer Activities and Mechanistic Investigations in Cellular and Molecular Models

Indazole derivatives are a significant class of compounds investigated for their potential as antitumor agents. nih.govnih.gov Their structural versatility allows for interaction with various biological targets involved in cancer progression. Several indazole-based drugs, such as Axitinib, Pazopanib, and Lonidamine, are already utilized in cancer therapy, underscoring the therapeutic potential of this chemical scaffold. nih.govresearchgate.net Research has demonstrated that these compounds can exert their effects through multiple mechanisms, including the inhibition of key enzymes and the induction of cytotoxicity in cancer cells. rsc.org

A primary mechanism through which indazole derivatives exhibit anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival. nih.govrsc.org Many indazole-containing compounds have been developed as potent kinase inhibitors, targeting both tyrosine kinases and serine/threonine kinases. nih.gov

Several approved anticancer drugs are kinase inhibitors built on an indazole framework. rsc.org These include:

Pazopanib: A multi-kinase inhibitor. rsc.org

Axitinib: An inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). rsc.org

Merestinib: A c-Met inhibitor. rsc.org

Entrectinib: An inhibitor of tropomyosin receptor kinases, ROS1, and anaplastic lymphoma kinase (ALK). rsc.orgnih.gov

Beyond established drugs, research continues to identify novel indazole derivatives with kinase inhibitory activity. For instance, a series of dihydropyrrole[2,3-g] indazoles were synthesized as inhibitors of Pim kinases, with one compound showing a nanomolar inhibitory concentration (IC50) of 33 nM against Pim-3. ijddmr.org Other molecular targets for indazole derivatives include Fibroblast Growth Factor Receptor (FGFR), Aurora kinases, and Bcr-Abl fusion proteins. nih.gov Additionally, some derivatives have been found to inhibit Hypoxia-Inducible Factor-1 (HIF-1), a key protein in tumor survival and angiogenesis. nih.govijddmr.org

The anticancer potential of indazole derivatives is frequently assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies determine the concentration of a compound required to inhibit cell growth by 50% (IC50) and can reveal selectivity for cancer cells over normal cells.

Numerous studies have reported the potent cytotoxic effects of novel indazole compounds. For example, the indazole derivative 2f demonstrated strong growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgrsc.org This compound was shown to inhibit proliferation and colony formation, and to induce apoptosis in 4T1 breast cancer cells. rsc.org Similarly, a study on new indazol-pyrimidine derivatives found that compounds 4f and 4i had significant cytotoxic activity against the MCF-7 breast cancer cell line, with IC50 values of 1.629 μM and 1.841 μM, respectively. nih.gov These compounds were also shown to be more effective than the reference drug against Caco2 and A549 cancer cell lines and induced apoptosis by activating caspase-3/7. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected indazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2f | Various | 0.23–1.15 µM | rsc.orgrsc.org |

| 4f | MCF-7 (Breast) | 1.629 µM | nih.gov |

| 4i | MCF-7 (Breast) | 1.841 µM | nih.gov |

| Indole-based stilbene | K562 (Leukemia) | 2.4 µM | nih.gov |

| Indole-based stilbene | MDA-MB-231 (Breast) | 2.18 µM | nih.gov |

| Curcumin indazole analog 3b | WiDr (Colon) | 27.20 µM | japsonline.com |

| Curcumin indazole analog 3d | HeLa (Cervical) | >46.36 µM | japsonline.com |

Anti-inflammatory Potential and Associated Molecular Pathways

Indazole-containing molecules have demonstrated significant anti-inflammatory properties, operating through mechanisms that involve key enzymes in the inflammatory cascade. nih.govnih.govresearchgate.net The inflammatory response, while a protective mechanism, can become detrimental in chronic diseases, creating a need for new anti-inflammatory agents. nih.govnih.gov The structural features of indazoles make them suitable candidates for interacting with enzymes like cyclooxygenases and indoleamine 2,3-dioxygenase. researchgate.netmdpi.com

Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, which exist as two main isoforms, COX-1 and COX-2. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic strategy as this isoform is primarily induced during inflammation, while COX-1 is involved in maintaining normal physiological functions. mdpi.com

Several studies have identified indazole derivatives as potent and selective COX-2 inhibitors. nih.govnih.gov A study investigating indazole and its derivatives, including 5-aminoindazole (B92378) and 6-nitroindazole (B21905), found that they significantly inhibited COX-2 in a concentration-dependent manner, with IC50 values ranging from 12.32 to 23.42 μM. nih.gov Another research effort developed a series of (aza)indazole derivatives, leading to the identification of compound 16 , which exhibited highly effective and selective COX-2 inhibitory activity with an IC50 value of 0.409 µM. nih.gov

The table below presents the COX-2 inhibitory activity of specific indazole derivatives.

| Compound | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Indazole | COX-2 | 12.32–23.42 µM range | nih.gov |

| 5-aminoindazole | COX-2 | 12.32–23.42 µM range | nih.gov |

| 6-nitroindazole | COX-2 | 12.32–23.42 µM range | nih.gov |

| Compound 16 | COX-2 | 0.409 µM | nih.gov |

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catabolizes the essential amino acid L-tryptophan. mdpi.com In the context of cancer, IDO1 is overexpressed in many tumor cells and contributes to an immunosuppressive environment by depleting tryptophan and producing metabolites that inhibit T-cell function. mdpi.comnih.gov Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy. nih.gov

The indazole scaffold has been identified as a valuable structure for the development of IDO1 inhibitors. mdpi.comacs.org Researchers have designed and synthesized various series of indazole derivatives targeting this enzyme. A series of 4,6-substituted-1H-indazole derivatives yielded compound 35 , which displayed potent IDO1 inhibitory activity with an IC50 of 0.74 μM in an enzymatic assay and also showed antitumor activity in a mouse xenograft model. nih.gov Another study reported a series of 1H-indazole derivatives where compound 4 was the most potent against IDO1, with an IC50 of 5.3 μM. ijddmr.org

The IDO1 inhibitory activities of selected indazole compounds are detailed in the following table.

| Compound | Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| Compound 35 | IDO1 | 0.74 µM | nih.gov |

| Compound 4 | IDO1 | 5.3 µM | ijddmr.org |

| Compound 8a | IDO1 | Moderate Inhibition | mdpi.com |

Antimicrobial and Antiprotozoal Activities

In addition to their applications in cancer and inflammation, indazole derivatives have been explored for their potential to combat infectious diseases. researchgate.netmdpi.com The scaffold is found in compounds with antibacterial, antifungal, and antiprotozoal activity. nih.govresearchgate.netnih.gov

A study focusing on 2H-indazole derivatives demonstrated significant antiprotozoal activity against intestinal and vaginal pathogens. mdpi.com The synthesized compounds were tested against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, and in most cases, were found to be more potent than the reference drug metronidazole (B1676534). mdpi.com Notably, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com The same study also found that two 2,3-diphenyl-2H-indazole derivatives (18 and 23 ) inhibited the in vitro growth of the yeasts Candida albicans and Candida glabrata. mdpi.com

Other research has confirmed the broad-spectrum antimicrobial potential of the indazole nucleus. researchgate.net For example, 3-phenyl-1H-indazole derivatives have been identified as DNA gyrase B inhibitors, a mechanism relevant to antibacterial action. mdpi.com The wide range of achievable substitutions on the indazole ring allows for the fine-tuning of activity against specific pathogens, making it an attractive scaffold for the development of new anti-infective agents. mdpi.commdpi.com

Broad-Spectrum Antibacterial Efficacy

Indazole derivatives are recognized for their potential as antibacterial agents. researchgate.net Studies on various substituted indazoles have demonstrated inhibitory activity against a range of both Gram-positive and Gram-negative bacteria. For instance, a series of N-methyl-3-aryl indazoles showed notable activity against bacterial strains such as Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. nih.govorientjchem.org The antimicrobial properties of these compounds are often attributed to their unique chemical structures which can interfere with essential bacterial processes. nih.gov The presence of different substituents on the indazole ring plays a crucial role in modulating this activity, making the indazole scaffold a valuable template for developing new antibacterial drugs. researchgate.netorientjchem.org

Table 1: Antibacterial Activity of Selected Indazole Derivatives

| Compound Series | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Xanthomonas campestris | Potent | orientjchem.org |

| N-methyl-3-aryl indazoles | Escherichia coli | Active | nih.govorientjchem.org |

| N-methyl-3-aryl indazoles | Bacillus cereus | Active | nih.govorientjchem.org |

| N-methyl-3-aryl indazoles | Bacillus megaterium | Active | nih.govorientjchem.org |

Antifungal Efficacy Against Pathogenic Strains

In addition to antibacterial properties, the indazole nucleus is a key component in compounds developed for antifungal applications. nih.gov Research has shown that certain indazole derivatives effectively inhibit the growth of pathogenic fungal strains. For example, N-methyl-3-aryl indazoles have been evaluated against Candida albicans, a common cause of fungal infections in humans, and demonstrated promising inhibitory activity. nih.govorientjchem.org The structural features of the indazole derivatives are critical for their antifungal action, suggesting that this scaffold can be optimized to create potent agents for treating candidiasis and other fungal diseases. researchgate.netnih.gov

Antiprotozoal Efficacy Against Clinically Relevant Parasites

The incorporation of a nitro group, particularly at the 5- or 6-position of the indazole ring, is a well-established strategy for developing antiprotozoal agents. mdpi.com Nitroindazole derivatives have shown significant in vitro activity against a variety of clinically relevant parasites. Studies have demonstrated the efficacy of 5-nitroindazole (B105863) derivatives against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The proposed mechanism involves the activation of the nitro group by parasitic nitroreductases, leading to oxidative stress. mdpi.com Similarly, derivatives of 3-chloro-6-nitro-1H-indazole have been tested against several Leishmania species, with some compounds showing strong to moderate activity, particularly against Leishmania infantum. nih.gov This highlights the potential of the 6-nitroindazole core, as found in 3-Bromo-1-methyl-6-nitro-1H-indazole, in the design of new antileishmanial and antitrypanosomal drugs. researchgate.netnih.gov

Other Significant Biological Activities and Receptor Modulation

The versatility of the indazole scaffold extends beyond antimicrobial applications to include the modulation of key enzymes and receptors involved in human diseases.

Monoamine Oxidase (MAO) Inhibition : Indazole derivatives have emerged as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). researchgate.netnih.govbiomedfrontiers.org MAO-B inhibitors are used in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.net Studies have identified indazole- and indole-carboxamides, including N-methylated analogs, with subnanomolar inhibitory concentrations (IC50) for human MAO-B and exceptional selectivity over the MAO-A isoform. nih.govbiomedfrontiers.org For instance, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to be a highly potent MAO-B inhibitor with an IC50 value of 0.386 nM and over 25,000-fold selectivity versus MAO-A. nih.gov The 7-nitroindazole (B13768) derivative has also been noted for its MAO-B inhibition properties. researchgate.net

HIV Protease Inhibition : The indazole nucleus is considered a "privileged scaffold" in drug discovery and has been incorporated into molecules designed as anti-HIV agents. nih.govresearchgate.net While specific protease inhibition data for this compound is not detailed, related heterocyclic structures like imidazole (B134444) and oxazole (B20620) have shown the capacity to inhibit HIV protease, among other viral targets. The structural diversity of indazoles makes them attractive candidates for the development of new antiretroviral therapies. nih.gov

Allosteric CCR4 Antagonism : A series of indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of the human CC-chemokine receptor 4 (CCR4). nih.govacs.orgresearchgate.net CCR4 is a target for inflammatory diseases and cancer. In these series, substitutions at the C6 position of the indazole ring were found to be preferred for potent activity. nih.govacs.org These antagonists bind to an intracellular allosteric site on the receptor, demonstrating a novel mechanism of action for indazole-based compounds. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Substituted Indazoles

Influence of Halogen Substituents (e.g., Bromine) on Bioactivity and Receptor Binding Affinity

The introduction of halogen atoms, such as bromine, onto the indazole core is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. chim.it Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to target receptors. In the context of synthetic cannabinoid receptor agonists with an indazole core, halogen substitution has been systematically studied. nih.gov For some series, brominated analogs showed significant potency, although this was dependent on other structural features of the molecule. nih.gov The 6-bromo-1H-indazole moiety, in particular, has garnered attention for its synthetic accessibility and as a scaffold for compounds with potential anticancer and antimicrobial properties. researchgate.net

Role of the Methyl Group at N1 on Biological Efficacy and Lipophilicity

Alkylation at the nitrogen atoms of the indazole ring is a key synthetic step that significantly impacts biological efficacy. nih.gov Methylation at the N1 position versus the N2 position can lead to isomers with distinct properties. rsc.org The N1-methyl group can enhance lipophilicity, potentially improving membrane permeability and oral absorption. From a biological standpoint, N1-methylation has been shown to be compatible with, and in some cases essential for, high-potency activity. For example, in the development of MAO-B inhibitors, the N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide derivative demonstrated exceptionally high potency, indicating a favorable role for the N1-methyl group in binding to the enzyme's active site. nih.gov The outcome of methylation reactions on nitroindazoles can be influenced by reaction conditions, with different isomers being favored under neutral versus acidic conditions. rsc.org

Effect of the Nitro Group on Bioreduction Processes and Interactions with Cellular Components

The presence of a nitro group at the C6 position of the indazole ring in this compound is a critical determinant of its potential biological activity. This functional group serves as a key pharmacophore that can undergo metabolic activation through bioreduction, leading to interactions with various cellular components. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire indazole scaffold, impacting its reactivity and potential biological targets. nih.govsvedbergopen.comresearchgate.net

The biological effects of many nitro-containing compounds are contingent upon the enzymatic reduction of the nitro group. nih.govnih.gov This process is primarily catalyzed by a class of enzymes known as nitroreductases, which are found in both prokaryotic and eukaryotic organisms, including intestinal microbiota and mammalian cells. nih.govoup.comoup.com These enzymes transform the relatively inert nitro group into highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro anion radicals. nih.govnih.govresearchgate.net It is these reactive species that are often responsible for the compound's mechanism of action and potential cytotoxicity. nih.govresearchgate.net

Bioreduction Pathways of Nitroaromatic Compounds

Nitroreductases catalyze the reduction of nitroaromatic compounds through two main pathways, which differ in their mechanism and sensitivity to oxygen. oup.comoup.comresearchgate.net

Type I Nitroreductases (Oxygen-Insensitive): These enzymes typically contain Flavin Mononucleotide (FMN) as a cofactor and catalyze the reduction of the nitro group through a series of two-electron transfers from NAD(P)H. oup.comresearchgate.net This process sequentially reduces the nitro group to nitroso, then to a hydroxylamino intermediate, and finally to the corresponding amino derivative. nih.govoup.com The hydroxylamino intermediate is a particularly reactive species that can lead to the formation of nitrenium ions, which are capable of covalently binding to cellular macromolecules like DNA. nih.govresearchgate.net

Type II Nitroreductases (Oxygen-Sensitive): These flavoenzymes, containing either FMN or Flavin Adenine Dinucleotide (FAD), mediate a one-electron reduction to produce an unstable nitro anion radical. oup.comresearchgate.net In the presence of molecular oxygen, this radical can transfer its electron to oxygen, regenerating the parent nitro compound and producing a superoxide (B77818) anion. oup.comresearchgate.net This process, known as futile redox cycling, can lead to the generation of reactive oxygen species (ROS), inducing significant oxidative stress and subsequent cellular damage. nih.govresearchgate.net

The specific pathway that this compound might undergo would depend on the specific enzymatic environment it encounters.

| Nitroreductase Type | Mechanism | Key Intermediates | Oxygen Sensitivity | Primary Consequence |

| Type I | Two-electron reduction | Nitroso, Hydroxylamino, Amino | Insensitive | Formation of reactive intermediates (e.g., nitrenium ions) leading to covalent adducts with macromolecules. nih.govresearchgate.net |

| Type II | One-electron reduction | Nitro anion radical | Sensitive | Futile redox cycling, generation of Reactive Oxygen Species (ROS), and induction of oxidative stress. oup.comresearchgate.net |

Interactions with Cellular Components

The bioreduction of the nitro group on the indazole ring is the critical activation step that enables interaction with cellular components. The resulting reactive intermediates can engage in several types of interactions:

Covalent DNA Adducts: The highly electrophilic nitrenium ions generated from the hydroxylamino intermediate can form covalent bonds with nucleophilic sites on DNA bases. nih.gov This can lead to DNA lesions, strand breaks, and mutations, which is a common mechanism for the mutagenic and cytotoxic effects of nitroaromatic compounds. nih.govnih.gov Studies on various nitro-indazole derivatives have shown that the position of the nitro group influences mutagenic activity, with a nitro group at the C5 or C6 position often resulting in measurable mutagenicity. nih.gov

Oxidative Stress: The futile cycling mechanism initiated by Type II nitroreductases can lead to a significant increase in intracellular ROS levels. researchgate.net This oxidative stress can damage a wide range of cellular components, including lipids (lipid peroxidation), proteins (oxidation of amino acid residues), and DNA (formation of 8-oxo-guanine). nih.govrsc.org Some indazole derivatives have been shown to increase ROS levels in cancer cells, contributing to their anti-cancer activity. rsc.org

Protein and Enzyme Interactions: Beyond DNA, the reactive metabolites of nitro-indazoles can interact with proteins. Covalent binding to amino acid residues can alter protein structure and function. Furthermore, the electron-rich environment of the nitro group itself can facilitate non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with amino acids like threonine and glutamine in the active sites of enzymes or on protein surfaces. nih.govresearchgate.net For instance, 7-Nitroindazole is known to be a selective inhibitor of neuronal nitric oxide synthase. nih.govnih.gov While the specific protein targets of this compound are not defined, the principle of bioreductive activation suggests a potential for broad interactions.

The molecular design of this compound, featuring the nitro group at the C6 position, positions it as a compound whose biological activity is likely mediated through reductive metabolism. The specific outcomes—be it targeted cytotoxicity through DNA adduction or broader cellular damage via oxidative stress—would be dependent on the cellular environment and the predominant nitroreductase enzymes present. This bioreductive activation is a cornerstone of the therapeutic strategy for many nitro-containing drugs and a key consideration in the evaluation of their pharmacological profiles. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-1-methyl-6-nitro-1H-indazole, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via decarboxylative N-alkylation, as demonstrated in analogous indazole derivatives (e.g., using Ru-catalyzed reactions with DCE/HFIP solvent systems) . Purification typically involves flash column chromatography (e.g., ethyl acetate/heptane gradients) followed by recrystallization. Purity validation requires HPLC (>98% purity) and NMR spectroscopy (e.g., / NMR to confirm substituent positions and absence of byproducts) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves synchrotron or laboratory X-ray sources, with structure refinement using SHELXL (e.g., anisotropic displacement parameters for heavy atoms like bromine). The SHELX suite (SHELXT for space-group determination, SHELXL for refinement) is widely employed for small-molecule crystallography .

Q. What spectroscopic techniques are critical for characterizing nitro- and bromo-substituted indazoles?

- Methodological Answer :

- NMR : and NMR identify substituent positions (e.g., deshielding effects from nitro groups at C6) .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated vs. observed m/z for ) .

- IR : Nitro group absorption bands (~1520 cm) and C-Br stretches (~600 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated indazoles?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., Br-C vs. N-O distances) may arise from thermal motion or twinning. Use SHELXL's TWIN/BASF commands for twinned data refinement . Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental and theoretical geometries .

Q. What strategies optimize the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Studies : Introduce substituents at C3 (e.g., aryl groups via Suzuki coupling) to enhance binding affinity. For example, 5-bromo-3-(4-fluorophenyl)-1H-indazole showed improved activity in kinase assays .

- Prodrug Design : Mask the nitro group (e.g., reduction to amine in vivo) to improve bioavailability .

Q. How do solvent systems influence the reaction efficiency in indazole functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DCE/HFIP mixtures) enhance electrophilic substitution at the indazole N1 position. For example, DCE/HFIP (2:1) improved yields in Ru-catalyzed N-alkylation by stabilizing radical intermediates .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing discrepancies in biological assay replicates?

- Methodological Answer : Use ANOVA for multi-group comparisons (e.g., IC values across derivatives) and Grubbs' test to identify outliers. For low-n datasets, non-parametric tests (e.g., Mann-Whitney U) are preferable .

Q. How can researchers validate computational docking results for indazole-based inhibitors?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics (GROMACS) to assess binding stability. Cross-correlate with experimental data (e.g., SPR kinetics or ITC thermodynamics) .

Safety & Handling

Q. What are the critical safety protocols for handling nitro- and bromo-substituted indazoles?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.